Cas no 19013-11-7 (4-Methyl-3-nitrobenzamide)

4-Methyl-3-nitrobenzamide is a nitro-substituted benzamide derivative with the molecular formula C₈H₈N₂O₃. This compound is characterized by its methyl and nitro functional groups at the 4- and 3-positions of the benzamide ring, respectively, which influence its reactivity and potential applications in organic synthesis and pharmaceutical intermediates. Its well-defined structure and purity make it suitable for use in research and development, particularly in the study of nitroaromatic compounds and amide-based reactions. The compound’s stability and consistent performance under controlled conditions enhance its utility in specialized chemical processes. Proper handling and storage are recommended due to its nitro group, which may pose reactivity concerns.
4-Methyl-3-nitrobenzamide structure
4-Methyl-3-nitrobenzamide structure
Product Name:4-Methyl-3-nitrobenzamide
CAS No:19013-11-7
MF:C8H8N2O3
MW:180.16072177887
CID:88031
PubChem ID:87896
Update Time:2025-11-04

4-Methyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-4-methylbenzamide
    • 4-methyl-3-nitroBenzamide
    • 3-Nitro-4-methyl-benzamid
    • 3-Nitro-p-toluylsaeure-amid
    • 4-methyl-3-nitro-benzamide
    • 4-Methyl-3-nitro-benzoesaeure-amid
    • 4-methyl-3-nitro-benzoic acid amide
    • 4-methyl-3-nitro-benzamid
    • 3-NITRO-4-METHYLBENZOYL AMINE
    • FT-0619034
    • 19013-11-7
    • DTXSID6066446
    • CS-0360458
    • AC-10268
    • SR-01000512117
    • NS00026218
    • Benzamide,4-methyl-3-nitro-
    • 3-Nitro-4-Methyl Benzamide
    • SR-01000512117-1
    • MFCD00027392
    • Oprea1_473457
    • SCHEMBL1086346
    • A813394
    • AKOS001717411
    • Benzamide, 4-methyl-3-nitro-
    • EINECS 242-752-4
    • E89346
    • YEUGEQUFPMJGCD-UHFFFAOYSA-N
    • SCHEMBL13495914
    • DTXCID6035994
    • DB-044729
    • STK792340
    • 4-Methyl-3-nitrobenzamide
    • MDL: MFCD00027392
    • Inchi: 1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
    • InChI Key: YEUGEQUFPMJGCD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=C(C=1)[N+](=O)[O-])N
    • BRN: 2102644

Computed Properties

  • Exact Mass: 180.05300
  • Monoisotopic Mass: 180.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 88.9A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 164-165°C
  • Boiling Point: 291.7±28.0 °C at 760 mmHg
  • Flash Point: 130.2±24.0 °C
  • Refractive Index: 1.599
  • PSA: 88.91000
  • LogP: 2.22560
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Methyl-3-nitrobenzamide Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:2811
  • Hazard Category Code: 22
  • Safety Instruction: S22-S36/37
  • Packing Group:III
  • PackingGroup:III
  • TSCA:Yes
  • Packing Group:III
  • Risk Phrases:R22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-3-nitrobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Methyl-3-nitrobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M359860-5g
4-Methyl-3-nitrobenzamide
19013-11-7
5g
$ 55.00 2022-06-03
TRC
M359860-10g
4-Methyl-3-nitrobenzamide
19013-11-7
10g
$ 90.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18270-5g
4-Methyl-3-nitrobenzamide, 98%
19013-11-7 98%
5g
¥567.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18270-25g
4-Methyl-3-nitrobenzamide, 98%
19013-11-7 98%
25g
¥1906.00 2023-03-01
TRC
M359860-5000mg
4-Methyl-3-nitrobenzamide
19013-11-7
5g
$69.00 2023-05-17
TRC
M359860-10000mg
4-Methyl-3-nitrobenzamide
19013-11-7
10g
$110.00 2023-05-17
Alichem
A015002573-250mg
4-Methyl-3-nitrobenzamide
19013-11-7 97%
250mg
$499.20 2023-09-02
Alichem
A015002573-500mg
4-Methyl-3-nitrobenzamide
19013-11-7 97%
500mg
$831.30 2023-09-02
Alichem
A015002573-1g
4-Methyl-3-nitrobenzamide
19013-11-7 97%
1g
$1490.00 2023-09-02
Aaron
AR002F20-10g
Benzamide, 4-methyl-3-nitro-
19013-11-7 95%
10g
$97.00 2025-02-10

Additional information on 4-Methyl-3-nitrobenzamide

4-Methyl-3-nitrobenzamide (CAS No. 19013-11-7): A Comprehensive Overview

4-Methyl-3-nitrobenzamide, also known by its CAS registry number 19013-11-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a methyl group and a nitro group attached to a benzamide framework. The benzamide core serves as a versatile platform for further functionalization, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular structure of 4-Methyl-3-nitrobenzamide consists of a benzene ring with two substituents: a methyl group at the para position and a nitro group at the meta position relative to the amide functional group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs.

One of the most notable applications of 4-Methyl-3-nitrobenzamide is its role as an intermediate in the synthesis of nitrobenzamide derivatives. These derivatives have been extensively studied for their ability to inhibit bacterial growth, particularly against multidrug-resistant strains. For instance, researchers have reported that certain analogs of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for novel antibiotics.

In addition to its pharmacological applications, 4-Methyl-3-nitrobenzamide has also been explored in the context of materials science. The compound's ability to form stable complexes with metal ions has led to its use in the development of metal-organic frameworks (MOFs) and other porous materials. These materials hold great potential for applications in gas storage, catalysis, and sensing technologies.

The synthesis of 4-Methyl-3-nitrobenzamide typically involves a multi-step process that begins with the preparation of the corresponding benzene derivative. The introduction of the methyl and nitro groups is followed by amide formation through reaction with ammonia or an appropriate amine source. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield.

From a toxicological perspective, 4-Methyl-3-nitrobenzamide has been subjected to rigorous safety assessments to evaluate its potential risks to human health and the environment. Studies indicate that while the compound exhibits moderate toxicity in acute exposure scenarios, its chronic effects remain under investigation. Regulatory agencies continue to monitor its use in industrial and pharmaceutical settings to ensure compliance with safety standards.

Looking ahead, ongoing research into 4-Methyl-3-nitrobenzamide is focused on expanding its utility across diverse domains. Scientists are exploring its potential as a building block for advanced biomaterials, such as biodegradable polymers, which could revolutionize biomedical applications like drug delivery systems and tissue engineering scaffolds.

In conclusion, 4-Methyl-3-nitrobenzamide (CAS No. 19013-11-7) stands as a testament to the versatility of organic compounds in modern science. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in driving innovation across multiple disciplines.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.